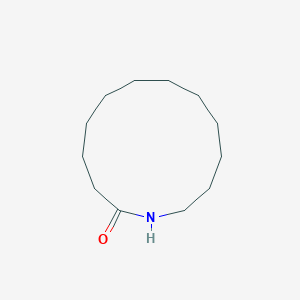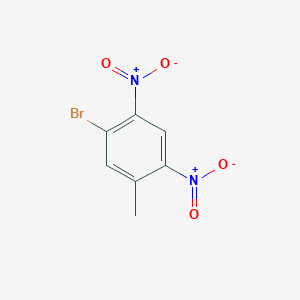
exo-Norbornéol
Vue d'ensemble
Description
Exo-2-Norborneol: is an alcohol containing the norbornane skeleton. It is a colorless compound that is commercially available and can be synthesized through various methods. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Applications De Recherche Scientifique
Exo-2-norborneol has a wide range of applications in scientific research:
Biology: Exo-2-norborneol can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on exo-2-norborneol includes its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals, fragrances, and other industrial products.
Mécanisme D'action
Exo-Norborneol, also known as (1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol, exo-Bicyclo[2.2.1]heptan-1-ol, (-)-exo-norborneol, or exo-2-Norborneol, is a compound with a norbornane skeleton . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound is an alcohol containing the norbornane skeleton . The compound may interact with its targets through hydrogen bonding or other types of interactions typical of alcohols.
Biochemical Pathways
It has been reported that exo-norborneol is used in the synthesis of cyclic ketones . This suggests that the compound may be involved in biochemical pathways related to ketone synthesis or metabolism.
Result of Action
Its use in the synthesis of cyclic ketones suggests that it may have roles in chemical reactions involving ketone formation .
Analyse Biochimique
Biochemical Properties
The biochemical properties of exo-Norborneol are not fully understood. It is known that exo-Norborneol can be involved in various biochemical reactions. For instance, it has been reported that exo-Norborneol shows enantioselective inhibition for enantiomers of exo- and endo-2-norbornyl-N–n-butylcarbamates . The R-enantiomer of exo-Norborneol is 6.8 times more potent than the S-enantiomer . This suggests that exo-Norborneol may interact with enzymes, proteins, and other biomolecules in a stereospecific manner.
Molecular Mechanism
It is known that exo-Norborneol can undergo oxidation reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for preparing exo-2-norborneol involves the hydroboration of norbornene, followed by oxidative workup.
Formic Acid Reaction: Another method involves the reaction of norbornene with formic acid, followed by hydrolysis of the resultant exo-norbornyl formate.
Sulfuric Acid-Promoted Hydration: This method uses sulfuric acid to promote the hydration of norbornene, resulting in the formation of exo-2-norborneol.
Industrial Production Methods: Industrial production of exo-2-norborneol often involves the use of catalytic systems and optimized reaction conditions to achieve high yields and purity. The reuse of catalysts and solvents is also a common practice to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Exo-2-norborneol can undergo oxidation reactions to form 2-norbornanone.
Reduction: Reduction reactions can convert exo-2-norborneol to other derivatives, depending on the reagents and conditions used.
Substitution: Exo-2-norborneol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Various reducing agents can be employed, depending on the desired product.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
2-Norbornanone: A major product formed from the oxidation of exo-2-norborneol.
Substituted Norbornanes: Products formed from substitution reactions.
Comparaison Avec Des Composés Similaires
Endo-2-Norborneol: Another isomer of norborneol, differing in the spatial arrangement of the hydroxyl group.
2-Norbornanone: A ketone derivative formed from the oxidation of exo-2-norborneol.
Norbornene: The starting material for the synthesis of exo-2-norborneol.
Uniqueness: Exo-2-norborneol is unique due to its specific stereochemistry, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and various research applications .
Propriétés
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-37-0, 61277-93-8 | |
| Record name | exo-Norborneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-Norborneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Norborneol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBORNEOL, EXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V367XM6FYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORBORNEOL, EXO-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF39IU2W1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)







